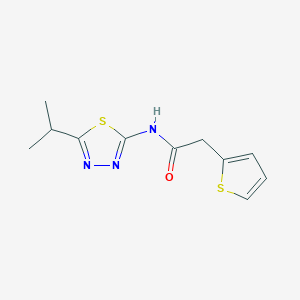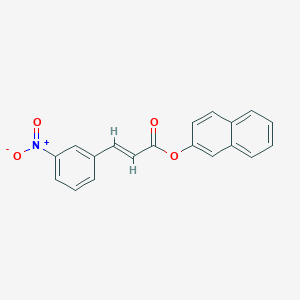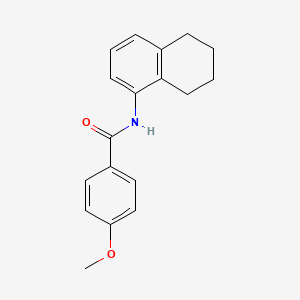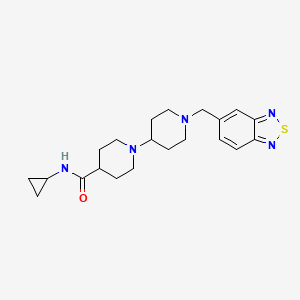
1-(2-chloro-5-nitrobenzyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-5-nitrobenzyl)azepane, also known as CNB-AM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CNB-AM belongs to the class of azepane derivatives, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 1-(2-chloro-5-nitrobenzyl)azepane is not fully understood, but it is thought to act through the modulation of various signaling pathways in the brain and other tissues. 1-(2-chloro-5-nitrobenzyl)azepane has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense mechanisms and has been implicated in neuroprotection. 1-(2-chloro-5-nitrobenzyl)azepane has also been shown to modulate the activity of various neurotransmitter systems, including dopamine and glutamate.
Biochemical and Physiological Effects
1-(2-chloro-5-nitrobenzyl)azepane has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress. 1-(2-chloro-5-nitrobenzyl)azepane has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has been shown to modulate the activity of various ion channels, including calcium and potassium channels.
实验室实验的优点和局限性
1-(2-chloro-5-nitrobenzyl)azepane has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, 1-(2-chloro-5-nitrobenzyl)azepane has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for the study of 1-(2-chloro-5-nitrobenzyl)azepane. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and addiction. Another direction is to study its mechanism of action in more detail, particularly its interactions with various signaling pathways in the brain and other tissues. Additionally, future studies could investigate the safety and efficacy of 1-(2-chloro-5-nitrobenzyl)azepane in humans, which could lead to its potential use as a therapeutic agent.
合成方法
The synthesis of 1-(2-chloro-5-nitrobenzyl)azepane involves the reaction of 1-(2-chloro-5-nitrobenzyl)azepane with a reducing agent, such as sodium borohydride, in the presence of a catalyst. The reaction yields 1-(2-chloro-5-nitrobenzyl)azepane as a white solid, which can be purified through recrystallization. The synthesis of 1-(2-chloro-5-nitrobenzyl)azepane has been optimized through various methods, including microwave-assisted synthesis and flow chemistry.
科学研究应用
1-(2-chloro-5-nitrobenzyl)azepane has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(2-chloro-5-nitrobenzyl)azepane has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-13-6-5-12(16(17)18)9-11(13)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYHGUIYAHULGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198048 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chloro-5-nitrobenzyl)azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690177.png)

![8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline](/img/structure/B5690205.png)
![N'-((3S*,4R*)-1-{[2-(ethylamino)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylsulfamide](/img/structure/B5690206.png)


![N-[2-(3,3-diphenylpiperidin-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5690228.png)
![4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690231.png)
![N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5690237.png)

![4-{5-[2-(methylthio)ethyl]-3-phenyl-1H-1,2,4-triazol-1-yl}benzenesulfonamide](/img/structure/B5690252.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5690269.png)

![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5690288.png)